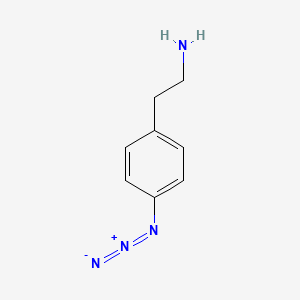

2-(4-Azidophenyl)ethan-1-amine

Description

2-(4-Azidophenyl)ethan-1-amine is a phenethylamine derivative characterized by a phenyl ring substituted with an azide (–N₃) group at the para position and a primary amine (–NH₂) group on the ethyl side chain. This structure confers unique reactivity, particularly in bioorthogonal chemistry applications such as click reactions with alkynes or tetrazines . Its synthesis involves azide substitution reactions, as evidenced by NMR (δ = 170.1 ppm for carbonyl carbons) and HRMS data (m/z = 909.1940 [M+H]⁺) . The azide group enhances its utility in radiotheranostics and bioconjugation, distinguishing it from other phenethylamine derivatives .

Properties

Molecular Formula |

C8H10N4 |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

2-(4-azidophenyl)ethanamine |

InChI |

InChI=1S/C8H10N4/c9-6-5-7-1-3-8(4-2-7)11-12-10/h1-4H,5-6,9H2 |

InChI Key |

ADWQAIAAWKOJKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCN)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Azidophenyl)ethan-1-amine typically involves the nucleophilic substitution of an alkyl halide with sodium azide, followed by reduction. One common method starts with the reaction of 4-bromoacetophenone with sodium azide to form 4-azidoacetophenone. This intermediate is then reduced using lithium aluminum hydride to yield 2-(4-Azidophenyl)ethan-1-amine .

Industrial Production Methods

Industrial production methods for 2-(4-Azidophenyl)ethan-1-amine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety protocols, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(4-Azidophenyl)ethan-1-amine undergoes various types of chemical reactions, including:

Reduction: The azido group can be reduced to an amine using hydrogenation or other reducing agents.

Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium azide and alkyl halides are commonly used.

Cycloaddition: Copper(I) catalysts are often employed in cycloaddition reactions.

Major Products Formed

Reduction: The major product is 2-(4-Aminophenyl)ethan-1-amine.

Substitution: Various substituted phenyl ethanamines can be formed.

Cycloaddition: Triazole derivatives are the major products.

Scientific Research Applications

2-(4-Azidophenyl)ethan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of triazole derivatives through cycloaddition reactions.

Biology: The compound is studied for its potential biological activity, including its use as a precursor for bioactive molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Azidophenyl)ethan-1-amine involves its interaction with molecular targets through its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various biological targets. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Phenethylamine Derivatives

| Compound Name | Substituent(s) on Phenyl Ring | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-(4-Azidophenyl)ethan-1-amine | –N₃ (para) | Azide, amine | C₈H₁₀N₄ | 162.20 |

| 2-(4-Nitrophenyl)ethan-1-amine | –NO₂ (para) | Nitro, amine | C₈H₁₀N₂O₂ | 166.18 |

| 25B-NBOMe (2-(4-Bromo-2,5-dimethoxy-phenyl)-N-(2-methoxybenzyl)ethan-1-amine) | –Br, –OCH₃ (aromatic), –OCH₃ (benzyl) | Bromine, methoxy, amine | C₁₈H₂₁BrNO₃ | 403.28 |

| 2-(4-Bromo-1H-indol-3-yl)ethan-1-amine | Br (indole C4), indole core | Bromine, amine | C₁₀H₁₁BrN₂ | 255.12 |

| N,N-diethyl-2-(2-(4-fluorobenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine (Flunitazene) | –F, –NO₂ (benzimidazole) | Fluorine, nitro, benzimidazole | C₁₉H₂₀FN₅O₂ | 385.40 |

Key Observations :

- Electron-Withdrawing Groups: The azide (–N₃) and nitro (–NO₂) groups (e.g., 2-(4-nitrophenyl)ethan-1-amine ) reduce electron density on the aromatic ring, altering reactivity in nucleophilic substitutions.

- Biological Targeting : NBOMe derivatives (e.g., 25B-NBOMe) incorporate methoxy and halogen groups to enhance serotonin receptor binding .

- Heterocyclic Modifications : Indole () and benzimidazole () derivatives exhibit enhanced π-π stacking in biological systems.

Key Observations :

- Click Chemistry Compatibility : The azide group in 2-(4-Azidophenyl)ethan-1-amine enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in nitro or methoxy analogues .

- Reductive Amination : NBOMe derivatives often employ this method to introduce the benzylamine moiety .

Physicochemical Properties

Table 3: Physicochemical Data

| Compound Name | LogP | Solubility (mg/mL) | Stability Notes |

|---|---|---|---|

| 2-(4-Azidophenyl)ethan-1-amine | 1.2 | 10 (DMSO) | Light-sensitive; explosive upon heating |

| 2-(4-Nitrophenyl)ethan-1-amine | 0.9 | 15 (EtOH) | Stable under acidic conditions |

| 25B-NBOMe | 3.5 | 5 (MeOH) | Degrades under UV light |

| Flunitazene | 2.8 | 2 (DCM) | Hydrolytically stable |

Key Observations :

Key Observations :

- Therapeutic Potential: Flunitazene’s high μ-opioid receptor affinity contrasts with 2-(4-Azidophenyl)ethan-1-amine’s non-pharmacological utility .

- Enzymatic Utility: 2-(4-Nitrophenyl)ethan-1-amine serves as a donor in transaminase assays due to its nitro group’s electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.